The use of 5-hexen-1-ol over shorter-chain alkenols is critical for controlling ring size and glycosylation reactivity. Substitution with 4-penten-1-ol forces 5-exo-trig cyclization to tetrahydrofurans, while hexenyl glycosides shift reactivity by a factor of 2.6, inverting donor/acceptor roles. • Regiospecific synthesis of tetrahydropyrans via 6-exo-trig radical or metal-catalyzed cyclization. • Hexenyl glycoside acceptors enable chemoselective automated glycan assembly without self-condensation. • As a polar comonomer (2-6 mol%), improves polyolefin dyeability, adhesion, and surface wettability.
5-Hexen-1-ol (CAS 821-41-0) is a linear, six-carbon ω-alkenol characterized by a terminal double bond and a primary hydroxyl group. This bifunctional structure makes it a highly versatile building block in both organic synthesis and polymer chemistry. As a procurement baseline, it is a clear, colorless liquid with a boiling point of 152–155 °C and a density of approximately 0.834 g/mL at 25 °C . Unlike its saturated analog 1-hexanol, the terminal alkene enables transition-metal-catalyzed cross-coupling, radical cyclizations, and olefin metathesis. Its specific chain length provides an optimal spatial separation between the reactive olefin and the hydroxyl group, which is critical for controlling ring size in intramolecular cyclizations and tuning the steric profile in copolymerizations [1].
Substituting 5-hexen-1-ol with closely related homologues like 4-penten-1-ol or 6-hepten-1-ol fundamentally alters reaction trajectories and product architectures. In radical cyclization and transition-metal-catalyzed oxy-vinylation, the carbon chain length strictly dictates the regioselectivity of ring closure; substituting 5-hexen-1-ol with 4-penten-1-ol forces the formation of five-membered tetrahydrofurans instead of six-membered tetrahydropyrans[1]. In carbohydrate chemistry, altering the alkenyl chain length from pentenyl to hexenyl shifts the relative glycosylation reactivity by a factor of 2.6, which is enough to invert a molecule's role from a glycosyl donor to an acceptor in armed-disarmed coupling protocols [2]. Furthermore, in polymer functionalization, the spacer length of the alkenol directly impacts the comonomer incorporation rate and the resulting glass transition temperature of the polyolefin, meaning that 5-hexen-1-ol cannot be swapped with 10-undecen-1-ol without requiring a complete recalculation of catalyst feed ratios [3].
In transition-metal-catalyzed oxy-vinylation and radical cyclization pathways, the chain length of the alkenol strictly dictates the resulting heterocycle. 5-Hexen-1-ol exclusively undergoes 6-exo-trig cyclization to yield tetrahydropyran (THP) derivatives. In direct contrast, its shorter homologue 4-penten-1-ol undergoes 5-exo-trig cyclization to form tetrahydrofuran (THF) derivatives [1].
| Evidence Dimension | Cyclization ring size and regioselectivity |
| Target Compound Data | 5-Hexen-1-ol yields 6-membered tetrahydropyran rings (6-exo cyclization). |
| Comparator Or Baseline | 4-Penten-1-ol yields 5-membered tetrahydrofuran rings (5-exo cyclization). |
| Quantified Difference | Complete switch in heterocycle ring size (6-membered vs 5-membered). |
| Conditions | Gold-catalyzed oxy-vinylation or visible-light-promoted atom transfer radical cyclization. |
Procurement of 5-hexen-1-ol is mandatory when the synthetic target requires a six-membered oxygen heterocycle (THP) rather than a five-membered one (THF).
In programmable automated glycan assembly, the choice of the terminal alkene in ω-alkenyl glycosides determines their relative reactivity toward halonium ion promoters. n-Hexenyl glycosides (derived from 5-hexen-1-ol) exhibit a distinct reactivity profile compared to the widely used n-pentenyl glycosides (derived from 4-penten-1-ol). The relative reactivity ratio between n-pentenyl and n-hexenyl glycosides is approximately 2.6:1. This kinetic gap enables a nondegenerate steady-state bromonium transfer, allowing the faster-reacting n-pentenyl derivative to act exclusively as the glycosyl donor while the n-hexenyl derivative acts as the acceptor [1].
| Evidence Dimension | Relative glycosylation reactivity (bromonium ion transfer rate) |
| Target Compound Data | n-Hexenyl glycoside (slower reacting, functions as acceptor in competition). |
| Comparator Or Baseline | n-Pentenyl glycoside (faster reacting, relative reactivity ratio 2.6:1). |
| Quantified Difference | 2.6-fold difference in reactivity rate. |
| Conditions | Wet N-bromosuccinimide promoted armed/disarmed coupling. |
Selecting 5-hexen-1-ol to synthesize n-hexenyl glycosyl acceptors allows chemists to achieve precise chemoselective coupling in complex oligosaccharide synthesis without unwanted self-condensation.
5-Hexen-1-ol is utilized as a polar comonomer in the copolymerization of propylene and ethylene to introduce hydrophilic hydroxyl groups, overcoming the extreme hydrophobicity of standard polyolefins. When compared to non-polar analogues like 1-hexene, the incorporation rate of aluminum-protected 5-hexen-1-ol is lower due to catalyst-polar group interactions. For example, in metallocene-catalyzed propylene copolymerization, 5-hexen-1-ol achieves incorporation rates of 2.65–5.73 mol %, whereas 1-hexene achieves 7.15–13.41 mol % under identical conditions [1].
| Evidence Dimension | Comonomer incorporation rate |
| Target Compound Data | 2.65–5.73 mol % incorporation (for Al-protected 5-hexen-1-ol). |
| Comparator Or Baseline | 7.15–13.41 mol % incorporation (for 1-hexene). |
| Quantified Difference | ~50-60% reduction in incorporation rate compared to the non-polar analogue. |
| Conditions | Isospecific zirconocene-catalyzed propylene copolymerization. |
Buyers must account for the lower incorporation kinetics of 5-hexen-1-ol compared to non-polar alkenes when calculating feed ratios to achieve the desired hydrophilic surface properties in functionalized plastics.
The presence of the terminal double bond in 5-hexen-1-ol slightly alters its thermal profile compared to its saturated counterpart, 1-hexanol. 5-Hexen-1-ol exhibits a boiling point of approximately 152–155 °C at standard pressure, which is slightly lower than the 157 °C boiling point of 1-hexanol . This unsaturation also modifies its solvent polarity and refractive index (n20/D 1.435 for 5-hexen-1-ol vs 1.418 for 1-hexanol).
| Evidence Dimension | Boiling point |
| Target Compound Data | 152–155 °C |
| Comparator Or Baseline | 1-Hexanol (157 °C) |
| Quantified Difference | ~2–5 °C reduction in boiling point. |
| Conditions | Standard atmospheric pressure. |
The slight difference in boiling point and polarity must be factored into distillation protocols and solvent extraction processes when transitioning from saturated hexanol to the reactive alkenol.
Directly leveraging its 6-exo-trig cyclization preference, 5-hexen-1-ol is the mandatory precursor for synthesizing tetrahydropyran rings via radical or transition-metal-catalyzed oxy-vinylation. This is critical in pharmaceutical manufacturing and natural product synthesis where the 6-membered oxygen heterocycle is a core structural motif [1].
Based on its specific kinetic reactivity profile, 5-hexen-1-ol is used to synthesize n-hexenyl glycosides. These serve as highly stable glycosyl acceptors in armed-disarmed coupling strategies, allowing for the automated, chemoselective synthesis of complex glycans without the risk of unwanted self-condensation that occurs with n-pentenyl donors [2].
5-Hexen-1-ol is utilized as a polar comonomer in Ziegler-Natta and metallocene-catalyzed copolymerizations with ethylene and propylene. By incorporating 2-6 mol% of the alkenol, manufacturers can significantly improve the dyeability, adhesion, and surface wettability of the resulting polyolefins, making it a critical procurement item for advanced materials engineering[3].
Flammable;Corrosive